molecular formula C9H16O4 B2794306 Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate CAS No. 2159207-55-1

Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate

Cat. No.: B2794306
CAS No.: 2159207-55-1
M. Wt: 188.223
InChI Key: QGHRZYYLKSTZFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is a branched ester featuring a hydroxy-substituted oxetane ring fused to a methylpropanoate backbone. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces steric and electronic effects that distinguish this compound from simpler esters.

Properties

IUPAC Name

ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-13-7(10)8(2,3)9(11)5-12-6-9/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHRZYYLKSTZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1(COC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an epoxide with a nucleophile under basic conditions to form the oxetane ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Esterification: The final step involves the esterification of the hydroxyoxetane with ethyl 2-methylpropanoate. This can be done using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of ethyl 2-(3-oxetan-3-yl)-2-methylpropanoate.

    Reduction: Formation of ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanol.

    Substitution: Formation of ethyl 2-(3-chlorooxetan-3-yl)-2-methylpropanoate.

Scientific Research Applications

Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxetane moiety, which can then interact with enzymes and receptors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in the 3-hydroxyoxetan-3-yl group. Comparisons with related esters highlight how substituents influence properties and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications References
Ethyl 2-methylpropanoate Simple branched alkyl ester 130.14 Aroma compound in wines, mangoes
Ethyl 2-(3-(cyclopentylamino)oxetan-3-yl)acetate Oxetane with cyclopentylamino group ~253.34 Pharmaceutical intermediates
Ethyl 2-(4-bromophenyl)-2-methylpropanoate Bromophenyl group 285.16 Synthetic intermediate
Ethyl 2-(2,3-difluorobenzylidene) derivatives Difluoro, morpholinoethoxy substituents ~400–791 Pharmacological agents (e.g., kinase inhibitors)

Key Observations :

  • Aroma vs. Pharmaceutical Utility: Ethyl 2-methylpropanoate and its branched analogs (e.g., ethyl 2-methylbutanoate) contribute to fruity aromas in wines and mangoes due to low molecular weight and volatility . In contrast, oxetane- or aryl-substituted derivatives exhibit higher molecular weights and are tailored for drug synthesis, leveraging their stability and reactivity .
  • Impact of Oxetane: The 3-hydroxyoxetane group likely enhances hydrogen-bonding capacity and steric hindrance compared to non-cyclic esters. This could improve binding affinity in drug candidates or alter volatility in flavor applications .

Physicochemical Properties

While direct data for Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate are sparse, inferences can be drawn from analogs:

  • Volatility: Simple esters like ethyl 2-methylpropanoate exhibit low retention times in gas chromatography, correlating with their role in aroma . The oxetane group may reduce volatility due to increased polarity and molecular weight.
  • Solubility: Hydroxy groups in oxetane could improve water solubility compared to purely hydrophobic esters (e.g., ethyl 2-(4-bromophenyl)-2-methylpropanoate) .

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